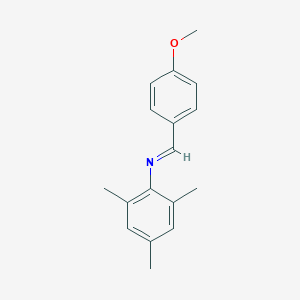![molecular formula C45H33NO5 B402716 8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402716.png)
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione] is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Common reagents used in these reactions include anhydrous aluminum chloride (AlCl3), methoxybenzene, and naphthalene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The scalability of these methods allows for the efficient production of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new aromatic compounds with modified functional groups .
Aplicaciones Científicas De Investigación
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro-OMeTAD: Known for its use in perovskite solar cells as a hole-transporting material.
Curvulamine: An endophytic fungal metabolite with antimicrobial properties.
Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid: A bioactive compound with potential therapeutic applications.
Uniqueness
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C45H33NO5 |
|---|---|
Peso molecular |
667.7g/mol |
Nombre IUPAC |
8,9-bis(4-methoxyphenyl)-4-naphthalen-1-yl-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C45H33NO5/c1-50-33-24-20-29(21-25-33)37-38(30-22-26-34(51-2)27-23-30)45(32-16-7-4-8-17-32)40-39(44(37,43(45)49)31-14-5-3-6-15-31)41(47)46(42(40)48)36-19-11-13-28-12-9-10-18-35(28)36/h3-27,39-40H,1-2H3 |
Clave InChI |
AHRRZEXYDPZLAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8)C9=CC=C(C=C9)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402633.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402634.png)
![2-{[4-(Benzyloxy)-3-methoxybenzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402636.png)
![ethyl (2E)-2-[(4-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402637.png)
![2-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B402638.png)

![N-(4-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402643.png)
![2-[4-(benzyloxy)-3-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B402644.png)
![N-(4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402645.png)
![N-[3-(aminosulfonyl)phenyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402647.png)
![4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B402649.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402650.png)
![N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402651.png)
![2-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B402652.png)
